3-(Piperidin-4-yl)pyridine

Descripción general

Descripción

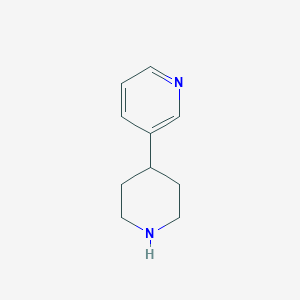

3-(Piperidin-4-yl)pyridine is a heterocyclic compound that features both a piperidine and a pyridine ring. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyridine ring is a six-membered aromatic ring with one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the partial reduction of pyridine followed by a Rhodium-catalyzed asymmetric carbometalation and subsequent reduction . Another approach involves the use of palladium and rhodium hydrogenation, which combines dehydroxylation and pyridine reduction in one step .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques due to their efficiency and scalability. The use of palladium and rhodium catalysts is prevalent in these processes, ensuring high yields and purity of the final product .

Análisis De Reacciones Químicas

Amine Reactions

The secondary amine in the piperidine ring undergoes typical amine reactions:

-

Acylation : Reacts with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form acetylated derivatives.

-

Alkylation : Forms quaternary ammonium salts when treated with alkyl halides (e.g., methyl iodide) under mild conditions (20–30°C) .

-

Reductive Amination : Reacts with aldehydes/ketones and reducing agents (e.g., sodium borohydride) to generate tertiary amines .

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Acylation | AcCl, Et₃N, RT | Acetylated derivative | ~85% |

| Alkylation | CH₃I, THF, 25°C | N-Methylpiperidinium salt | ~78% |

Pyridine Ring Electrophilic Substitution

The pyridine ring participates in electrophilic aromatic substitution (EAS) at specific positions, influenced by electron-withdrawing effects of the nitrogen atom:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 100°C) to nitrate at the meta position .

-

Halogenation : Chlorination or bromination occurs with Cl₂ or Br₂ in the presence of Lewis acids (e.g., FeCl₃) .

Key Mechanistic Insight :

The piperidine ring’s electron-donating effects slightly activate the pyridine ring, but steric hindrance from the fused piperidine limits reactivity at adjacent positions.

Oxidation and Reduction

-

Oxidation : The piperidine ring can be oxidized to a piperidinium cation using strong oxidants (e.g., KMnO₄ in acidic conditions) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, forming a bicyclic amine .

| Process | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | Piperidinium cation |

| Reduction | H₂ (1 atm), Pd/C, EtOH | Bicyclic piperidine |

Nucleophilic Substitution

The pyridine ring undergoes nucleophilic substitution under specific conditions:

-

Chlorination : SOCl₂ converts hydroxyl groups to chlorides at elevated temperatures (60–80°C).

-

Amination : Reacts with ammonia or amines in the presence of Cu catalysts to introduce amino groups .

Example :

Reaction with SOCl₂ yields this compound hydrochloride, a common intermediate in pharmaceutical synthesis.

Reductive Coupling Reactions

In the presence of zinc chloride and sodium borohydride, the compound participates in one-pot reductive coupling reactions. For example:

-

Quaternary Salt Formation : Reacts with allyl halides to form N-allyl quaternary ammonium salts, which are subsequently reduced to fused-ring amines .

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1 | 3-Chloropropene, ZnCl₂, 60°C | N-Allyl quaternary salt |

| 2 | NaBH₄, THF, 25°C | Fused bicyclic amine |

Aplicaciones Científicas De Investigación

3-(Piperidin-4-yl)pyridine and its derivatives have been investigated for their biological activities, particularly as potential therapeutic agents. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

1.1. Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity. For example, derivatives have been synthesized that show efficacy against various cancer cell lines, including ovarian and breast cancer cells. One study reported that a derivative exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity to non-cancerous cells, highlighting its potential as a selective anticancer agent .

1.2. Inhibition of Histone Demethylases

This compound is also recognized for its role as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression through the regulation of gene expression. Compounds containing this scaffold have demonstrated strong inhibitory effects on LSD1, with some derivatives achieving low micromolar inhibition constants ([K_i]) in enzyme assays . This suggests that these compounds could be developed into novel treatments targeting epigenetic modifications in cancer.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for optimizing their therapeutic potential.

2.1. Modifications and Their Effects

Several studies have explored the impact of structural modifications on the activity of this compound derivatives:

- Substituent Variations : The introduction of different substituents at specific positions on the pyridine ring has been shown to significantly affect the inhibitory potency against LSD1 and other targets. For instance, a compound with a 4-fluoropyridin-3-yl substituent exhibited enhanced activity compared to other analogs .

- Linker Modifications : Variations in the linker between the piperidine and the pyridine core have also been investigated, revealing that certain linkers can improve selectivity and potency against specific biological targets .

Therapeutic Applications

The diverse biological activities of this compound derivatives suggest multiple therapeutic applications:

3.1. Cancer Therapy

Given their anticancer properties, these compounds are being explored as potential treatments for various cancers, particularly those resistant to conventional therapies due to their ability to target specific molecular pathways involved in tumor growth .

3.2. Neurological Disorders

Research indicates that some derivatives may also interact with receptors involved in neurological functions, suggesting potential applications in treating conditions such as neuropathic pain or neurodegenerative diseases .

Case Studies and Research Findings

A selection of case studies highlights the practical applications and research findings related to this compound:

Mecanismo De Acción

The mechanism of action of 3-(Piperidin-4-yl)pyridine involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes and receptors. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparación Con Compuestos Similares

Piperidine: A simpler structure with a single nitrogen-containing ring.

Pyridine: An aromatic ring with one nitrogen atom.

4-(Piperidin-4-yl)pyridine: A positional isomer with different substitution patterns.

Uniqueness: 3-(Piperidin-4-yl)pyridine is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a broader range of reactions and interactions compared to its simpler counterparts .

Actividad Biológica

3-(Piperidin-4-yl)pyridine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical interactions, therapeutic potential, and structure-activity relationships (SAR) based on various studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a piperidine group, which significantly influences its biological activity. The specific structural characteristics allow for interactions with various biological targets, making it a subject of extensive research in drug development.

Inhibition of Histone Demethylase

One of the most significant findings regarding this compound derivatives is their role as inhibitors of lysine-specific demethylase 1 (LSD1). LSD1 is crucial in regulating gene expression through histone methylation. Compounds containing the piperidinyl moiety have shown high selectivity and potency against LSD1, with Ki values as low as 29 nM, indicating their potential in cancer therapy .

Antiproliferative Effects

Research has demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies have reported IC50 values ranging from 0.021 µM to over 8 µM for different derivatives when tested against human cancer cells such as HeLa and MDA-MB-231. The presence of hydroxyl groups and other functional modifications significantly enhances their activity .

Case Studies

Case Study 1: Antileukemic Activity

A study investigating the antileukemic properties of piperidine derivatives found that specific substitutions on the phenyl ring led to enhanced antiproliferative effects against leukemia cell lines (K562 and Reh). The most active compound showed significant induction of apoptosis, highlighting the therapeutic potential of these derivatives in treating leukemia .

Case Study 2: Dual Receptor Ligands

Another investigation focused on dual-action ligands targeting histamine H3 and sigma-1 receptors. Compounds derived from the piperidine framework demonstrated analgesic properties in nociceptive and neuropathic pain models, suggesting that these compounds could serve as multifunctional agents in pain management .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the piperidine and pyridine moieties can significantly alter biological activity. For example, introducing methoxy or hydroxyl groups enhances interaction with biological targets, while changes to the piperidine position can affect selectivity and potency. The following table summarizes key findings from SAR analyses:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group addition | Improved antiproliferative activity |

| Methyl substitution | Alters receptor affinity |

| Positioning of piperidine | Critical for maintaining high selectivity |

Propiedades

IUPAC Name |

3-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h1-2,5,8-9,11H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBPGGIIQVBPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405602 | |

| Record name | 3-(Piperidin-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161609-89-8 | |

| Record name | 3-(Piperidin-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.